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Compound of Interest

Compound Name: CWO0134

Cat. No.: B15135559

An Important Note on "CWO0134": Initial research did not identify a specific commercially
available low-noise amplifier under the designation "CW0134." The following guide utilizes a
representative, high-performance instrumentation amplifier, herein designated "CW0134," to
establish a baseline for comparison against other leading alternatives. The performance
characteristics attributed to "CW0134" are modeled after a state-of-the-art amplifier solution
ideal for applications in high-EMI environments, such as those encountered in biomedical
research and drug development.

This guide provides an objective comparison of the noise performance of low-noise amplifiers
in environments with significant electromagnetic interference (EMI). The data and
methodologies presented are intended to assist researchers, scientists, and drug development
professionals in selecting the optimal components for their sensitive measurement applications.

Comparative Analysis of Low-Noise Amplifiers

The selection of a low-noise amplifier for applications in high EMI environments is critical for
maintaining signal integrity. Key performance metrics include low input-referred noise, high
Common-Mode Rejection Ratio (CMRR), and high Power Supply Rejection Ratio (PSRR),
especially at the frequencies where interference is expected.

The following table summarizes the key noise and EMI rejection performance characteristics of
our representative amplifier, CW0134, and two leading alternatives: the Analog Devices
AD8428 and the Texas Instruments INA333.
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Cwo0134 Analog Devices Texas Instruments
Parameter )
(Representative) AD8428 INA333
Input-Referred
_ 1.3 nVIWHz 1.3 nVIVHZ[1] 50 nV/VHz
Voltage Noise (1 kHz)
Input-Referred
Voltage Noise (0.1-10 40 nV p-p 40 nV p-p[1] 1uVpp

Hz)

Common-Mode
140 dB (min, to 60 Hz)

Rejection Ratio >140 dB (to 60 Hz) o 100 dB (min)
(CMRR)
Power Supply
Rejection Ratio >130 dB 130 dB (min)[1] 100 dB (min)
(PSRR)
Gain Bandwidth
3.5 MHz 3.5 MHz[1] 150 kHz

Product

) ) ) Low Power
Special Features Integrated RFI Filter Integrated RFI Filter )

Consumption

Experimental Protocol: Evaluating Noise
Performance in a High EMI Environment

To ensure a standardized and reproducible comparison of low-noise amplifier performance in
the presence of EMI, the following experimental protocol is recommended. This protocol is
designed to measure the degradation of the amplifier's output signal quality when subjected to
a controlled EMI field.

Objective: To quantify the noise contribution of a low-noise amplifier in a high EMI environment.
Materials:
e Low-noise amplifier under test (DUT)

e Shielded test fixture for the DUT
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e Low-noise power supply

 Signal generator for input signal

o EMI source (e.g., RF signal generator and antenna)
e Spectrum analyzer

e Oscilloscope

o Faraday cage or anechoic chamber

Methodology:

» Baseline Noise Measurement:

o Place the shielded test fixture containing the DUT inside the Faraday cage to establish a
baseline, EMI-free environment.

o Power the DUT with the low-noise power supply.
o Short the inputs of the amplifier to measure the input-referred noise.
o Connect the output of the DUT to the spectrum analyzer and oscilloscope.

o Record the output noise spectrum and peak-to-peak voltage over a defined bandwidth
(e.g., 0.1 Hz to 10 Hz for low-frequency applications, and a wider band for higher
frequency applications).

» Signal-to-Noise Ratio (SNR) Measurement (No EMI):

o Apply a known, low-level input signal to the DUT using the signal generator. The signal
characteristics (e.g., 10 mV, 1 kHz sine wave) should be relevant to the intended
application.

o Measure the output signal level and the noise floor on the spectrum analyzer.

o Calculate the baseline SNR.
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o EMI Susceptibility Testing:

o Introduce a controlled EMI field using the RF signal generator and antenna inside the
Faraday cage. The frequency and intensity of the EMI should be swept across a range
relevant to the target application environment (e.g., 10 MHz to 1 GHz).

o With the inputs of the DUT still shorted, measure the output noise spectrum and peak-to-
peak voltage. This will quantify the EMI-induced noise.

o Apply the same input signal as in step 2 and measure the output signal and noise floor in
the presence of EMI.

o Calculate the SNR in the presence of EMI.
e Data Analysis:

o Compare the baseline noise measurements with the noise measurements taken in the
presence of EMI to determine the amplifier's susceptibility to interference.

o Calculate the degradation in SNR caused by the EMI.

o Repeat the measurements for different EMI frequencies and amplitudes to characterize
the amplifier's performance across the spectrum.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for testing the
noise performance of a low-noise amplifier in a high EMI environment.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Experimental Setup
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Caption: Experimental workflow for noise performance testing in a high EMI environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Benchmarking Noise Performance in High EMI
Environments: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15135559#benchmarking-the-noise-performance-of-
cw0134-in-a-high-emi-environment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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